![molecular formula C13H13N3OS B2490798 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-23-8](/img/structure/B2490798.png)

2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indol-4(5H)-one derivatives involves multi-step reactions, including the formation of alkynones followed by cyclocondensation to produce the heterocyclic system (Gupta et al., 2011). Another efficient approach for synthesizing these derivatives uses di-2-pyridyl thionocarbonate (DPT) for the preparation of key isothiocyanate compounds, avoiding the use of thiophosgene, a potential air pollutant. This method highlights an ecological approach to synthesizing indole derivatives with diverse structures (Barone & Catalfo, 2017).

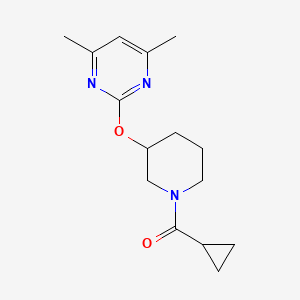

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indol-4(5H)-one derivatives has been elucidated using various spectroscopic methods, including 1H NMR and mass spectrometry. These techniques confirm the structural composition and help in understanding the compound's framework (Barone & Catalfo, 2017).

Chemical Reactions and Properties

The chemical reactions involving pyrimido[5,4-b]indol-4(5H)-one derivatives are characterized by their reactivity towards different reagents. For instance, ethyl 3-aminoindole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides leading to various pyrimido[5,4-b]indole derivatives, showcasing the compound's versatility in forming different chemical structures (Shestakov et al., 2009).

Physical Properties Analysis

The physical properties of pyrimido[5,4-b]indol-4(5H)-one derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be influenced by the substituents on the heterocyclic framework and are determined using techniques like X-ray crystallography.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the possibility of undergoing various chemical transformations, are integral to understanding how these compounds can be utilized in synthetic pathways. Pyrimido[5,4-b]indol-4(5H)-one derivatives demonstrate a wide range of reactivities, making them suitable candidates for further functionalization and application in the synthesis of complex organic molecules.

For more in-depth exploration of the synthesis, molecular structure, and chemical properties of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one and related derivatives, the following references provide detailed insights: (Gupta et al., 2011), (Barone & Catalfo, 2017), and (Shestakov et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to a class of chemicals that are intermediates in the synthesis of various heterocyclic compounds. Research in this area focuses on the development of novel synthetic routes and the exploration of the reactivity of related compounds to form diverse derivatives with potential biological activities.

One study describes the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with indole analogs, leading to the formation of pyrimido[1,2-a]indoles and pyrimido[2,3-b]indoles, which are structurally related to the target compound. These reactions highlight the versatility of indole derivatives in synthesizing complex heterocyclic systems, potentially including this compound derivatives (Kurihara et al., 1980).

Another research effort focused on the microwave-assisted synthesis of benzothiazole and pyrimidine derivatives, emphasizing the efficiency and environmental benefits of such methods. Although not directly related to the target compound, this study illustrates the broader context of heterocyclic chemistry in which this compound derivatives might be synthesized and explored (Bhoi et al., 2016).

Potential Biological Activities

The synthetic routes and chemical transformations of compounds similar to this compound often aim to discover new molecules with biological activities. Although specific studies on the biological evaluation of this compound were not found, research on related structures suggests a potential for discovering compounds with antimicrobial, anti-inflammatory, or antiviral properties.

For example, a study on the synthesis of 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines reported compounds with potent anti-inflammatory, analgesic, and antimicrobial activities. These findings underscore the potential of exploring the biological activities of this compound derivatives (Hafez & El-Gazzar, 2008).

Mecanismo De Acción

Target of Action

Similar compounds have shown high anti-tumor activity and have been evaluated against hela, a549, hepg2, and mcf-7 cell lines . The target compounds were more potent against A549 compared to the other three cell lines .

Mode of Action

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Biochemical Pathways

Similar compounds have been shown to act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .

Result of Action

The compound shows moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Propiedades

IUPAC Name |

2-ethylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-3-18-13-15-10-8-6-4-5-7-9(8)14-11(10)12(17)16(13)2/h4-7,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQNMTRSGZUUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)